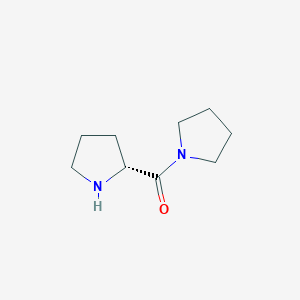
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone, also known as α-Pyrrolidinopentiophenone (α-PVP), is a synthetic cathinone that belongs to the family of pyrrolidine derivatives. The compound was first synthesized in the 1960s, and since then, it has gained popularity as a recreational drug due to its stimulant effects. However, the scientific community has also shown interest in studying this compound due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of α-PVP is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine and norepinephrine. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the brain.
Biochemical And Physiological Effects
α-PVP has been shown to have a range of biochemical and physiological effects. The compound has stimulant properties, which can lead to increased alertness, energy, and focus. It has also been shown to have euphoric effects, which can lead to feelings of pleasure and well-being. Additionally, α-PVP has been shown to increase heart rate, blood pressure, and body temperature.
Advantages And Limitations For Lab Experiments
One of the advantages of using α-PVP in lab experiments is its potency. The compound has been shown to be highly effective at increasing dopamine and norepinephrine levels in the brain, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using α-PVP in lab experiments is its potential for abuse. The compound has been shown to have addictive properties, which can make it difficult to control its use in research settings.
Future Directions
There are several future directions for research on α-PVP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and administration route for this application. Another area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Additionally, more research is needed to understand the long-term effects of α-PVP use on the brain and body.
Scientific Research Applications
α-PVP has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for depression and anxiety disorders. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
properties
CAS RN |
144243-45-8 |
|---|---|
Product Name |
(R)-Pyrrolidin-2-YL-pyrrolidin-1-YL-methanone |
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m1/s1 |
InChI Key |
HDLWINONZUFKQV-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2CCCN2 |
SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)

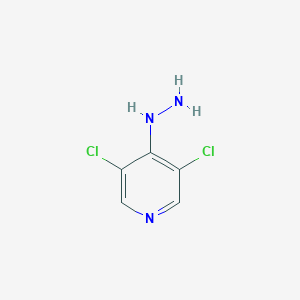

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)
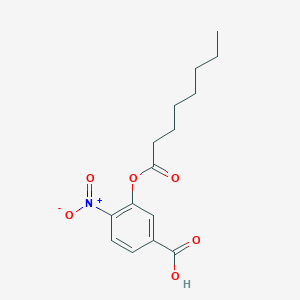
![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)
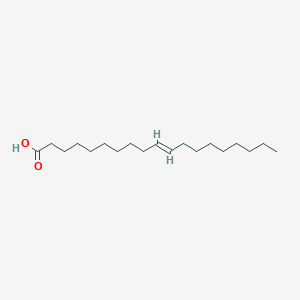
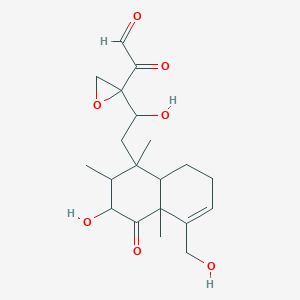
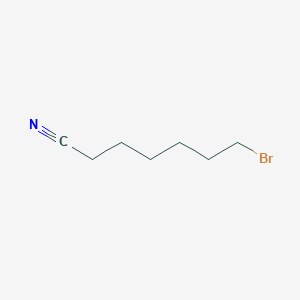
![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)
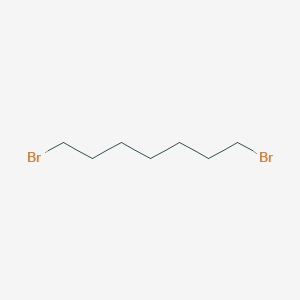
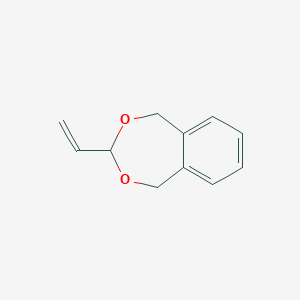
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)